![molecular formula C28H21N5O2S B2655365 2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-64-0](/img/structure/B2655365.png)
2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
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Overview
Description
The compound “2-[3-[(4-Phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione” is a complex organic molecule that contains several functional groups and rings, including a phenyl ring, a pyridine ring, a 1,2,4-triazole ring, and a benzo[de]isoquinoline-1,3-dione group. These groups are known to have various properties and reactivities, which could make this compound interesting for various applications .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely quite complex. It would be expected to have several ring structures and functional groups, which could lead to interesting chemical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the triazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could impact its solubility and stability .Scientific Research Applications
Ene-Type Reactions and Synthesis of Heterocycles
Compounds with similar structural motifs have been explored for their reactivity in ene-type reactions, which involve the transfer of acyl groups, leading to the formation of various heterocyclic compounds (Bottomley, Boyd, & Monteil, 1980). Such reactions are fundamental in organic synthesis for constructing complex molecules with potential applications in drug development and materials science.
Copper-Catalyzed Synthesis of Heterocycles
Copper-catalyzed reactions involving similar triazole and isoquinoline motifs have been utilized to synthesize benzo[f]pyrido[1,2-a]indole-6,11-diones, showcasing a method for constructing biologically relevant heterocycles (Liu & Sun, 2012). This type of chemistry is instrumental in pharmaceutical research, highlighting potential pathways for developing new therapeutic agents.
Antitumor Activity
Research on compounds bearing isoquinoline and triazole units has also delved into their potential antitumor properties, with studies focusing on the design and synthesis of derivatives as potent and selective inhibitors of specific cancer-related enzymes (Tsou et al., 2009). Such studies are crucial for medicinal chemistry, contributing to the development of targeted cancer therapies.
Antioxidant Evaluation
Derivatives of pyridine and triazoles have been synthesized and evaluated for their antioxidant properties, indicating the potential of these compounds in mitigating oxidative stress, which is implicated in various diseases (Gouda, 2012). Research in this area could lead to the discovery of new antioxidants with therapeutic applications.
Luminescent Materials
Benzoisoquinoline-1,3-dione derivatives have been investigated for their application in thermally activated delayed fluorescence (TADF) emitters, indicating their potential use in the development of efficient organic light-emitting diodes (OLEDs) (Yun & Lee, 2017). Such materials science applications are pivotal for advancing display technology and creating more energy-efficient lighting solutions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[3-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O2S/c34-26-22-13-4-8-19-9-5-14-23(24(19)22)27(35)32(26)16-7-17-36-28-31-30-25(20-10-6-15-29-18-20)33(28)21-11-2-1-3-12-21/h1-6,8-15,18H,7,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMVVRREABQCMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CN=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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